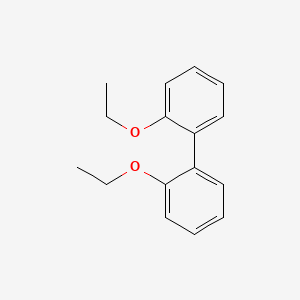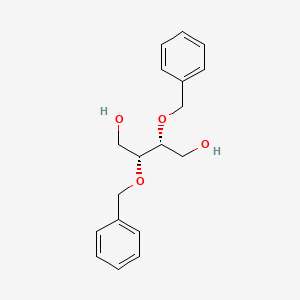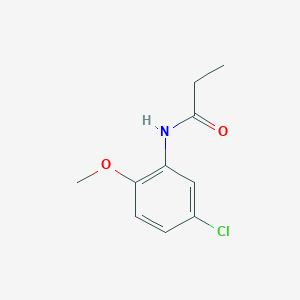
(4-Methoxyphenyl)(triphenylsilyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)(triphenylsilyl)methanone is an organic compound that features a methanone group bonded to a 4-methoxyphenyl group and a triphenylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(triphenylsilyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with triphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
4-Methoxybenzoyl chloride+TriphenylsilaneBasethis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)(triphenylsilyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products
Oxidation: Formation of 4-hydroxyphenyl(triphenylsilyl)methanone.
Reduction: Formation of (4-methoxyphenyl)(triphenylsilyl)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
(4-Methoxyphenyl)(triphenylsilyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of (4-Methoxyphenyl)(triphenylsilyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies have shown that it can affect cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)(phenyl)methanone: Similar structure but lacks the triphenylsilyl group.
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: Contains additional methoxy groups on the phenyl ring.
(4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone: Contains a pyrrole ring instead of the triphenylsilyl group.
Uniqueness
(4-Methoxyphenyl)(triphenylsilyl)methanone is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C26H22O2Si |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
(4-methoxyphenyl)-triphenylsilylmethanone |
InChI |
InChI=1S/C26H22O2Si/c1-28-22-19-17-21(18-20-22)26(27)29(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3 |
InChIキー |
HPQVCVUFONQNFX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)




![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)






![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)

